2-Phenyl-1,3-benzoxazol-6-amine
Overview
Description
2-Phenyl-1,3-benzoxazol-6-amine is a heterocyclic aromatic compound that features a benzoxazole core with a phenyl group at the 2-position and an amine group at the 6-position
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-1,3-benzoxazol-6-amine is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD) salvage pathway . NAD plays a pivotal role in energy metabolism, and boosting NAD has positive effects on metabolic regulation .
Mode of Action
This compound acts as a potent NAMPT activator . It increases cellular NAD levels by activating NAMPT . This activation leads to changes in the cellular metabolism and energy production processes .
Biochemical Pathways
The compound affects the NAD salvage pathway . By activating NAMPT, it increases the conversion of nicotinamide (NAM) back to NAD . This leads to an increase in the cellular NAD levels, which in turn affects many metabolic processes in cells .
Result of Action
The activation of NAMPT and the subsequent increase in cellular NAD levels can have several molecular and cellular effects. For instance, it has been reported that a compound similar to this compound showed remarkable cytotoxicity with GI50 values ranging between 0.589–14.3 µM in the representative nine subpanels of human tumor cell lines . Further, flow cytometry analysis demonstrated that the compound exerted cell cycle arrest at G2/M phase and showed dose-dependent enhancement in apoptosis in K-562 leukemia cancer cells .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1,3-benzoxazol-6-amine plays a crucial role in several biochemical reactions. It interacts with enzymes such as nicotinamide phosphoribosyltransferase, which is involved in the nicotinamide adenine dinucleotide salvage pathway . This interaction leads to an increase in cellular nicotinamide adenine dinucleotide levels, which is essential for energy metabolism. Additionally, this compound has been shown to interact with various proteins and other biomolecules, enhancing its biological activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been observed to activate nicotinamide phosphoribosyltransferase, leading to increased nicotinamide adenine dinucleotide levels and improved metabolic regulation . This activation can result in various cellular effects, including enhanced energy production and reduced oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to nicotinamide phosphoribosyltransferase, activating the enzyme and increasing nicotinamide adenine dinucleotide levels . This binding interaction is crucial for the compound’s role in energy metabolism and cellular regulation. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity. Its degradation over time can lead to a decrease in efficacy and potential changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic regulation and reduce oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the nicotinamide adenine dinucleotide salvage pathway . It interacts with enzymes such as nicotinamide phosphoribosyltransferase, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide . This interaction is essential for maintaining cellular energy levels and regulating metabolic flux. Additionally, this compound may influence other metabolic pathways, leading to changes in metabolite levels and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity. Understanding the transport mechanisms is essential for optimizing the therapeutic potential of this compound and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzoxazol-6-amine typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the condensation of 2-aminophenol with benzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetonitrile at elevated temperatures (60-110°C) for several hours .
Industrial Production Methods: Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to enhance efficiency and yield. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide are used to facilitate the reaction . The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, FeCl3; conditions: solvent (e.g., toluene), temperature (110°C), time (24 hours).
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Phenyl-1,3-benzoxazol-6-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Phenylbenzoxazole: Lacks the amine group at the 6-position, resulting in different reactivity and biological activity.
2-Phenylbenzimidazole: Contains a benzimidazole core instead of a benzoxazole core, leading to distinct chemical properties and applications.
2-Phenylbenzothiazole: Features a benzothiazole core, which imparts different electronic and steric properties compared to benzoxazole.
Uniqueness: 2-Phenyl-1,3-benzoxazol-6-amine is unique due to the presence of both the phenyl group and the amine group, which confer specific reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and a broad range of applications in various fields .
Properties
IUPAC Name |
2-phenyl-1,3-benzoxazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXUMLHOUWCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354035 | |
Record name | 2-phenyl-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53421-88-8 | |
Record name | 2-phenyl-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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